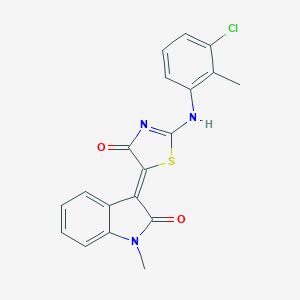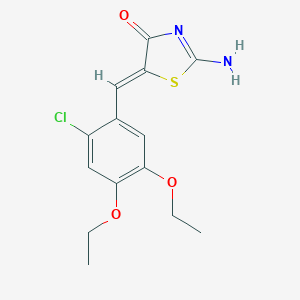![molecular formula C21H13F3N6O B308148 N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B308148.png)
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a critical signaling molecule involved in various cellular processes, including immune cell activation and proliferation. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases and cancer.
Mecanismo De Acción
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine inhibits SYK by binding to its active site, thereby preventing its activation and downstream signaling. SYK is a critical signaling molecule involved in various cellular processes, including immune cell activation and proliferation. By inhibiting SYK, this compound can suppress immune cell activation and proliferation, leading to the attenuation of autoimmune responses and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit immune cell activation and proliferation, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, its limited solubility and stability may pose challenges for certain experimental settings. Additionally, the proprietary nature of its synthesis method may limit its availability for research purposes.
Direcciones Futuras
Several future directions for N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine research can be identified. One potential avenue of research is to explore its efficacy in combination with other therapeutic agents, particularly in cancer therapy. Another potential direction is to investigate its potential as a therapy for other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthesis method is proprietary information, and only limited information is available in the public domain.
Aplicaciones Científicas De Investigación
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting SYK-mediated signaling and immune cell activation in vitro and in vivo. This compound has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown potential as a cancer therapy, particularly in hematological malignancies, such as lymphoma and leukemia.
Propiedades
Fórmula molecular |
C21H13F3N6O |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C21H13F3N6O/c22-21(23,24)13-5-3-4-12(10-13)17-9-8-14(31-17)11-25-29-20-27-19-18(28-30-20)15-6-1-2-7-16(15)26-19/h1-11H,(H2,26,27,29,30)/b25-11+ |
Clave InChI |
GHFCHNVUBDHMHJ-OPEKNORGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[5-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B308068.png)
![5-(3,4-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308069.png)
![1-[3-(ethylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308070.png)
![7-Acetyl-3-(pentylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308072.png)
![3-(Ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308073.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308074.png)
![7-Acetyl-6-(4-methoxy-3-methylphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308075.png)
![5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308077.png)

![5-(5-Chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308082.png)

![2-[(4-Chlorophenyl)imino]-5-(2,3-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308084.png)
![Ethyl (2-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}phenoxy)acetate](/img/structure/B308087.png)